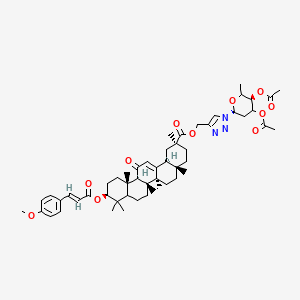
Hmgb1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hmgb1-IN-2 is a compound that acts as an inhibitor of the highly conserved nuclear protein high mobility group box 1 (HMGB1). This compound has shown inhibitory activity in RAW264.7 cells, with an IC50 value of 20.2 μM. This compound can reduce the expression of interleukin-1 beta, tumor necrosis factor-alpha, and caspase-1 p20, and inhibit the phosphorylation of nuclear factor kappa B p65, demonstrating anti-apoptotic properties .
Analyse Des Réactions Chimiques
Hmgb1-IN-2 undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms to the compound, affecting its chemical structure and function.
Substitution: this compound can undergo substitution reactions where functional groups in the compound are replaced by other groups, potentially modifying its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hmgb1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Hmgb1-IN-2 exerts its effects by inhibiting the activity of HMGB1. HMGB1 is a nuclear DNA-binding protein that regulates various cellular processes, including nucleosomal structure, DNA damage repair, and genomic stability . This compound binds to HMGB1, preventing its interaction with other molecules and thereby inhibiting its biological functions. This inhibition can lead to reduced expression of pro-inflammatory cytokines and decreased activation of nuclear factor kappa B signaling pathways .
Comparaison Avec Des Composés Similaires
Hmgb1-IN-2 can be compared with other similar compounds that inhibit HMGB1, such as ethyl pyruvate and glycyrrhizin . These compounds also target HMGB1 and exhibit anti-inflammatory and anti-apoptotic properties. this compound is unique in its specific inhibitory activity and the molecular pathways it affects. Other similar compounds include:
Ethyl Pyruvate: Inhibits HMGB1 and has anti-inflammatory properties.
Glycyrrhizin: Binds to HMGB1 and inhibits its pro-inflammatory activities.
This compound stands out due to its specific inhibition of HMGB1 in RAW264.7 cells and its potential therapeutic applications in various diseases.
Propriétés
Formule moléculaire |
C53H71N3O11 |
|---|---|
Poids moléculaire |
926.1 g/mol |
Nom IUPAC |
[1-[(2R,5R)-4,5-diacetyloxy-6-methyloxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C53H71N3O11/c1-31-45(66-33(3)58)40(65-32(2)57)27-43(64-31)56-29-35(54-55-56)30-63-47(61)50(7)23-22-49(6)24-25-52(9)37(38(49)28-50)26-39(59)46-51(8)20-19-42(48(4,5)41(51)18-21-53(46,52)10)67-44(60)17-14-34-12-15-36(62-11)16-13-34/h12-17,26,29,31,38,40-43,45-46H,18-25,27-28,30H2,1-11H3/b17-14+/t31?,38-,40?,41?,42+,43-,45-,46-,49-,50+,51+,52-,53-/m1/s1 |
Clé InChI |
OQJOHNIMJZLDIQ-JEDGOUBWSA-N |
SMILES isomérique |
CC1[C@H](C(C[C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(CC(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















